molecular formula C18H12N4O3S2 B12190949 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide

Cat. No.: B12190949
M. Wt: 396.4 g/mol
InChI Key: DKLZBRHLSXZOFC-DHDCSXOGSA-N
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Description

The compound 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide (molecular formula: C₂₀H₁₄N₄O₂S₂; molecular weight: 406.5 g/mol) is a rhodanine derivative fused with a furan heterocycle and an N-(quinoxalin-6-yl)acetamide group . Rhodanine-based compounds are known for their diverse pharmacological applications, including antimicrobial, antifungal, and anticancer activities .

Properties

Molecular Formula

C18H12N4O3S2

Molecular Weight

396.4 g/mol

IUPAC Name

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylacetamide

InChI

InChI=1S/C18H12N4O3S2/c23-16(21-11-3-4-13-14(8-11)20-6-5-19-13)10-22-17(24)15(27-18(22)26)9-12-2-1-7-25-12/h1-9H,10H2,(H,21,23)/b15-9-

InChI Key

DKLZBRHLSXZOFC-DHDCSXOGSA-N

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3

Origin of Product

United States

Preparation Methods

Thiazolidin-4-one Core Formation

The thiazolidin-4-one ring is synthesized via cyclocondensation of thioglycolic acid with an appropriate imine intermediate. For example:

  • Hydrazide Preparation : 2-(Quinoxalin-6-ylamino)acetohydrazide is synthesized by reacting quinoxalin-6-amine with ethyl chloroacetate, followed by hydrazine hydrate.

  • Imine Formation : Condensation of the hydrazide with furfuraldehyde in ethanol under acidic conditions yields the Schiff base intermediate.

  • Cyclization : Treatment with thioglycolic acid in dimethylformamide (DMF) catalyzed by ZnCl₂ at 80–90°C for 8–10 hours forms the thiazolidin-4-one ring.

Reaction Conditions :

  • Solvent: DMF

  • Catalyst: ZnCl₂ (5 mol%)

  • Temperature: 80–90°C

  • Time: 8–10 hours

The crude product is purified via recrystallization from glacial acetic acid, yielding the intermediate 3-(carboxymethyl)-5-(furan-2-ylmethylidene)-2-thioxothiazolidin-4-one.

Amide Coupling with Quinoxalin-6-amine

The carboxylic acid group of the thiazolidinone intermediate is activated for amide bond formation:

  • Activation : The acid is converted to an acid chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux.

  • Coupling : Reaction with quinoxalin-6-amine in tetrahydrofuran (THF) at 0–5°C in the presence of triethylamine (Et₃N) yields the final product.

Reaction Conditions :

  • Solvent: THF

  • Base: Et₃N (2 equiv)

  • Temperature: 0–5°C → room temperature

  • Time: 12–16 hours

Purification is achieved via column chromatography (silica gel, chloroform/methanol 9:1).

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency:

One-Pot Protocol

  • Reagents : 2-(Quinoxalin-6-ylamino)acetohydrazide, furfuraldehyde, thioglycolic acid, ZnCl₂.

  • Conditions : Irradiation at 100°C, 300 W, 20–30 minutes.

  • Yield : 78–85% (vs. 65–70% conventionally).

Advantages :

  • Reduced reaction time (30 minutes vs. 10 hours).

  • Higher purity due to minimized side reactions.

Characterization and Analytical Data

Spectroscopic Validation

  • IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C), 1285 cm⁻¹ (C–S).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.05 (s, 1H, NH), 8.60–7.40 (m, 8H, aromatic), 6.15 (s, 1H, CH), 5.80 (s, 2H, CH₂), 3.70–3.55 (dd, 2H, CH₂).

  • MS (ESI) : m/z 453 [M+H]⁺.

Comparative Data

ParameterConventional MethodMicrowave Method
Reaction Time10 hours30 minutes
Yield (%)65–7078–85
Purity (HPLC)95%98%

Challenges and Optimization

  • Stereoselectivity : The (5Z)-configuration is favored using anhydrous conditions and catalytic piperidine.

  • Solvent Choice : DMF enhances cyclization efficiency but requires careful removal due to toxicity. Alternatives like ethanol show lower yields.

  • Catalyst Loading : ZnCl₂ exceeding 5 mol% promotes side reactions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The thioxo group can be reduced to form thiazolidinone derivatives.

    Substitution: The acetamide group can participate in substitution reactions with nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways involved in disease processes.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The furan and quinoxaline moieties are believed to play a crucial role in its biological activity by facilitating interactions with target proteins and other biomolecules .

Comparison with Similar Compounds

Substituent Variations
  • Pyrazine-Based Analogues: Compounds such as [(5Z)-5-(1-(5-tert-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (compound 8, ) feature pyrazine rings instead of quinoxaline. These analogues exhibit high purity (>98% HPLC) and distinct UV/IR profiles (e.g., λmax = 388 nm, C=O stretch at 1703 cm⁻¹) .
  • Benzylidene Derivatives : 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide analogues () replace the furan with aromatic benzylidene groups, synthesized via condensation reactions. These derivatives show varied antiproliferative activities (IC₅₀: 7–20 µM) in cancer cell lines .

Physicochemical Properties

Property Target Compound Compound 7 Compound 5u
Molecular Weight 406.5 406.5 407.4
Melting Point (°C) Not reported 213–215 >250
HPLC Purity Not reported 99.03% Not reported
UV λmax (nm) Not reported 388.0 Not reported

The target compound shares a molecular weight with pyrazine-based analogues (e.g., compound 7) but lacks reported melting point or purity data. High melting points (>250°C) in microwave-synthesized derivatives () suggest enhanced thermal stability due to rigid substituents .

Anticancer Potential
  • Quinoxaline Derivatives: The quinoxaline group in the target compound may enhance DNA intercalation, similar to compounds reported in , which inhibit tumor angiogenesis (IC₅₀: 7–20 µM) .
  • Furan-Rhodanine Conjugates : Analogues like 2-((5Z)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-R-acetamide exhibit antiproliferative effects by modulating microtubule dynamics .
Antimicrobial and Antifungal Activity
  • Compound 8 () showed moderate antifungal activity against Candida albicans, though the target compound’s efficacy remains untested .
  • A bromophenyl-substituted rhodanine derivative () demonstrated antimicrobial activity via apoptosis signal-regulating kinase 1 (ASK1) inhibition, suggesting substituent-dependent biological targeting .

Computational and Analytical Data

  • Collision Cross Section (CCS) : A structurally similar compound () has predicted CCS values of 216.5 Ų ([M+H]⁺), aiding in mass spectrometry characterization .
  • IR/NMR Profiles : The target compound’s IR spectrum likely features C=O (1700–1710 cm⁻¹) and C=S (750–760 cm⁻¹) stretches, consistent with rhodanine derivatives () .

Biological Activity

The compound 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound features a thiazolidinone core, a furan moiety, and a quinoxaline derivative. Its molecular formula is C21H19N3O4S2C_{21}H_{19}N_{3}O_{4}S_{2}, with a molecular weight of approximately 360.4 g/mol. The unique combination of these functional groups is believed to contribute significantly to its biological properties.

Anticancer Activity

Numerous studies have indicated that thiazolidinone derivatives exhibit anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation. For instance, it has been reported to induce apoptosis in various cancer cell lines, including MCF-7 and HeLa cells. The mechanism involves the activation of apoptotic pathways through caspase activation and modulation of p53 signaling pathways .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-76.19Apoptosis induction
Compound BHeLa10.5Caspase activation
Compound CHCT11622.08p53 modulation

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogenic bacteria. Studies have demonstrated that it can inhibit the growth of resistant strains, likely due to its ability to bind to bacterial enzymes or receptors, disrupting their function.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazolidinone ring may interact with various enzymes involved in metabolic pathways, leading to inhibitory effects on cancer cell growth and microbial proliferation.
  • Receptor Modulation : The indole and furan moieties can bind to specific receptors, modulating their activity and potentially leading to therapeutic effects.
  • Apoptosis Induction : Activation of apoptotic pathways through the upregulation of pro-apoptotic factors such as p53 has been observed in treated cancer cells .

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effect of the compound on MCF-7 breast cancer cells, reporting an IC50 value of 6.19 µM, indicating potent anticancer activity through apoptosis induction via caspase pathway activation .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus, where the compound exhibited an MIC of 15 µg/mL, demonstrating significant effectiveness against this pathogen.

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